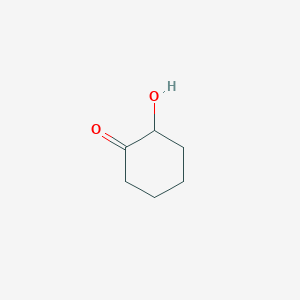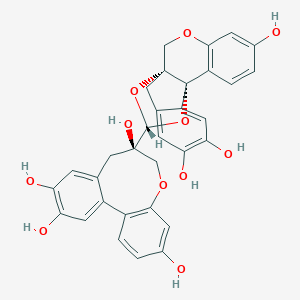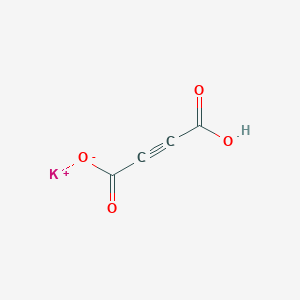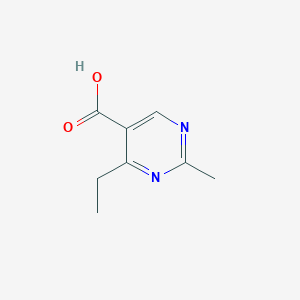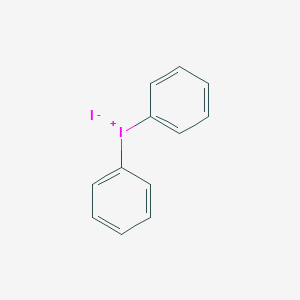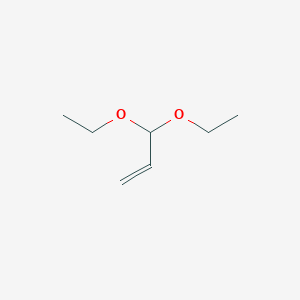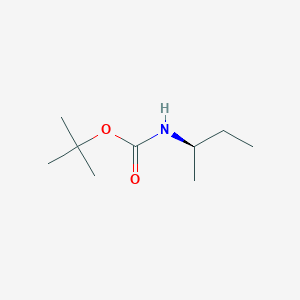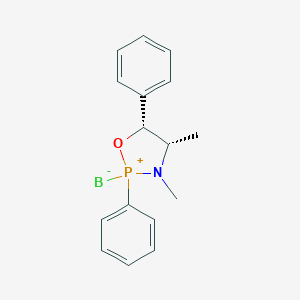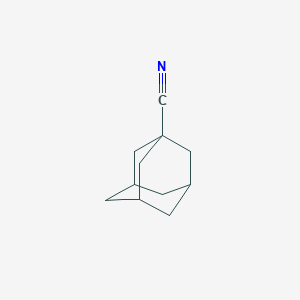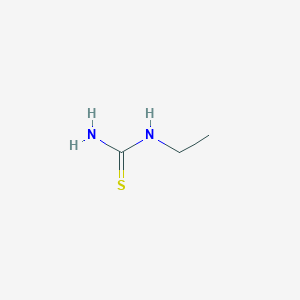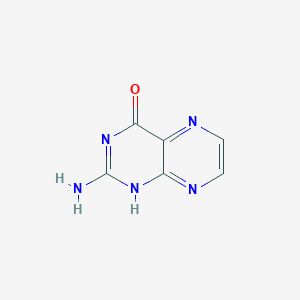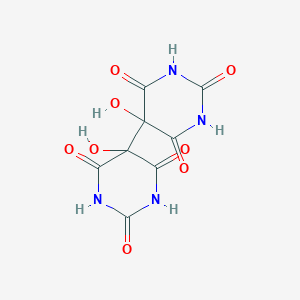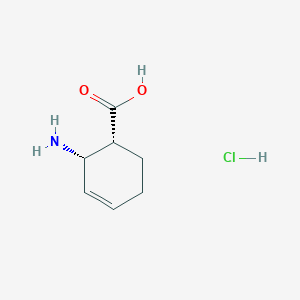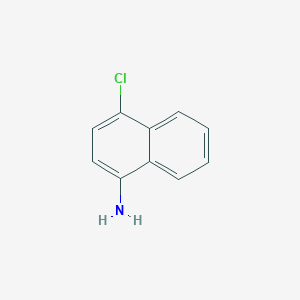
1-氨基-4-氯萘
描述
1-Amino-4-chloronaphthalene is a chemical compound that is part of the naphthalene family, characterized by a naphthalene core structure with an amino group at the first position and a chlorine atom at the fourth position. This structure is related to various naphthalene derivatives that have been studied for their unique optical, electronic, and chemical properties, which make them useful in a range of applications including dyes, sensors, and materials for polymerization.
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of core-substituted naphthalene diimide dyes involves the imidization of dichlorinated anhydride with amines and subsequent nucleophilic exchange of chlorine atoms by alkyl- or arylamines . Similarly, the preparation of N,N'-Disilylated 1,8-Diaminonaphthalene chelates involves reactions with trimethylchlorosilane and tri(isopropyl)chlorosilane, followed by deprotonation and reaction with metal chlorides . These methods highlight the versatility and complexity of synthesizing substituted naphthalene compounds.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can significantly influence their properties. For example, the crystal structure of certain metal complexes derived from 1,8-diaminonaphthalene shows unusual angles and distances due to the substituents on the nitrogen atoms, which can affect their reactivity and potential applications in catalysis . The molecular diversity of 1,8-diaminonaphthalene has been exploited in organic chemistry to create complex scaffolds for various molecules used in medicines, sensors, and dyes .
Chemical Reactions Analysis
Naphthalene derivatives can undergo a variety of chemical reactions. The electrooxidation of 1,5-diaminonaphthalene leads to the formation of polymer films with amine and imine units capable of chelating metal ions . Reactions of 1,8-diaminonaphthalene with π-acceptors yield optically active non-linear cyanovinylated naphthalenes and novel perimidin and pleiadene derivatives . These reactions demonstrate the reactivity of naphthalene derivatives and their potential for creating new materials with specific functions.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are closely related to their molecular structure. The optical and electrochemical properties of amino-functionalized naphthalene diimides show bathochromic shifts in absorption maxima and high fluorescence quantum yields . The electronic push-pull fluorophore 4-amino-1,8-dicyanonaphthalene and its derivatives exhibit fluorescence enhancement induced by metal ions and protons, indicating their potential as fluorescence switches . Additionally, the synthesis of poly(1-aminonaphthalene) and poly(1-aminoanthracene) by chemical oxidative polymerization results in polymers with electrical conductivities that can be increased upon doping .
科学研究应用
环境污染物研究
- 多氯萘(PCNs),包括氯萘,被确认为广泛分布的全球环境污染物,在生物体内积累并通过芳香烃受体介导的机制表现出毒性。它们主要来源于技术PCN配方、技术多氯联苯配方和涉及氯(Falandysz, 1998)的各种热过程。
化学合成和生物活性评价
- 与1-氨基-4-氯萘密切相关的1,4-萘醌被用作有机合成中的构建块,用于创造具有生物重要性的化合物。对这些化合物的衍生物的研究显示出其在对抗癌细胞的细胞毒性和抗氧化活性方面的潜力,表明它们在药物化学中的适用性(Kumar et al., 2019)。
金属配合物的配体系统开发
- 研究1,8-二氨基萘,一种与1-氨基-4-氯萘在结构上相关的化合物,已经导致了一种新型二氨基硼酸盐配体系统的开发。该系统已被用于创建钛和锆配合物,展示了它在有机金属化学领域的潜力(Bar-Haim et al., 1997)。
分子运动和晶格稳定性研究
- 对包括氯萘在内的1,4-二卤萘的分子运动和晶格稳定性的研究提供了关于化学扰动对晶体结构影响的见解。这项研究对于理解有机合金在不同组成中的稳定性和溶解性具有重要意义(Bellows & Prasad, 1977)。
X射线结构分析
- 使用X射线衍射方法研究了与1-氨基-4-氯萘密切相关的1-氯萘的结构。这项研究有助于理解这类化合物中分子内和分子间距离,有助于开发具有特定结构特性的材料(Drozdowski, 2000)。
生物降解研究
- 真菌如林特内菲褶菌对氯萘的生物降解已被研究,揭示了这类化合物的代谢途径和环境命运的见解。这项研究对于理解和减轻氯萘的环境影响至关重要(Mori et al., 2003)。
大气氧化研究
- 对OH自由基引发的1-氯萘大气氧化的研究提供了关于类似化合物在大气中的环境命运和潜在转化产物的见解,这对于评估它们的环境影响至关重要(Cui et al., 2018)。
食物链污染分析
- 包括与1-氨基-4-氯萘类似的化合物在内的氯萘已被确认为食物链污染物。研究重点放在它们的环境浓度、持久性和生物富集潜力上,突出了监测和监管的必要性(Falandysz, 2003)。
安全和危害
1-Amino-4-chloronaphthalene is classified as a skin, eye, and respiratory irritant . It may cause harm if inhaled, ingested, or absorbed through the skin . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
4-chloronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPDZGNUVOAZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196956 | |
| Record name | 4-Chloronaphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4-chloronaphthalene | |
CAS RN |
4684-12-2 | |
| Record name | 4-Chloro-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4684-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloronaphthylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004684122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-4-chloronaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloronaphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloronaphthylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloronaphthylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7ZV8MGN7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate](/img/structure/B145641.png)
